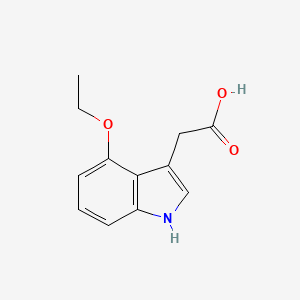

Acide 2-(4-éthoxy-1H-indol-3-yl)acétique

Vue d'ensemble

Description

2-(4-ethoxy-1H-indol-3-yl)acetic acid is a compound with the CAS Number: 191675-69-1 . It has a molecular weight of 219.24 . This compound belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .

Molecular Structure Analysis

The IUPAC name for this compound is (4-ethoxy-1H-indol-3-yl)acetic acid . The InChI code is 1S/C12H13NO3/c1-2-16-10-5-3-4-9-12(10)8(7-13-9)6-11(14)15/h3-5,7,13H,2,6H2,1H3,(H,14,15) .It is stored at a temperature of 4 degrees Celsius . The country of origin is UA .

Mécanisme D'action

Target of Action

It is known that indole derivatives, such as 2-(4-ethoxy-1h-indol-3-yl)acetic acid, have a broad spectrum of biological activities . For instance, some indole-3-acetic acid derivatives are known to target interleukin-2 .

Mode of Action

For example, Indole-3-acetic acid (IAA), a plant hormone produced by the degradation of tryptophan in higher plants, enters the plant cell nucleus and binds to a protein complex, resulting in ubiquitination of Aux/IAA proteins .

Biochemical Pathways

Four of the biosynthetic pathways of IAA start from tryptophan .

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-ethoxy-1H-indol-3-yl)acetic acid. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Therefore, it is crucial to store the compound away from heat and sources of ignition .

Avantages Et Limitations Des Expériences En Laboratoire

EIAA has several advantages and limitations for lab experiments. One of the main advantages is its low cost and easy availability. It can be easily synthesized from 2-(4-ethoxy-1H-indol-3-yl)acetic acid indole-3-carboxylate (EIC) and acetic acid, and can be purchased in bulk from chemical suppliers. However, it is also important to note that EIAA has a relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, it is important to be aware of the potential toxicity of EIAA, as it can cause adverse effects in humans and animals if not handled properly.

Orientations Futures

Due to its potential applications in the pharmaceutical and agricultural industries, there are numerous possible future directions for research on EIAA. One possible direction is to further explore its potential to inhibit the growth of certain pathogens, such as Staphylococcus aureus. Another possible direction is to investigate its potential to modulate the activity of enzymes involved in the biosynthesis of secondary metabolites, such as lignans and flavonoids. Additionally, further research could be done to explore its potential to increase the yield and quality of crops, as well as its ability to protect plants from environmental stresses. Finally, further research could be done to explore the potential toxicity of EIAA, as well as its potential to modulate the activity of certain receptors, such as the estrogen receptor, the serotonin receptor, and the histamine receptor.

Méthodes De Synthèse

EIAA can be synthesized by a variety of methods, including chemical and enzymatic synthesis. The most commonly used method is the chemical synthesis of EIAA from 2-(4-ethoxy-1H-indol-3-yl)acetic acid indole-3-carboxylate (EIC) and acetic acid. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through a series of steps. First, the EIC is deprotonated and reacts with acetic acid to form a carboxylic acid anhydride. The anhydride is then hydrolyzed to form EIAA. Other methods for the synthesis of EIAA include the use of enzymes, such as lipase, and the use of organic solvents, such as 2-(4-ethoxy-1H-indol-3-yl)acetic acid acetate.

Applications De Recherche Scientifique

Synthèse de dérivés de l'indole

Les dérivés de l'indole, y compris l'“acide 2-(4-éthoxy-1H-indol-3-yl)acétique”, sont importants dans la synthèse de produits naturels et de médicaments . Ils jouent un rôle crucial en biologie cellulaire et ont suscité un intérêt croissant ces dernières années pour leurs propriétés biologiquement vitales .

Traitement des cellules cancéreuses

Les dérivés de l'indole ont été utilisés comme composés biologiquement actifs pour le traitement des cellules cancéreuses . Leurs propriétés uniques en font un domaine de recherche prometteur dans le développement de nouveaux traitements contre le cancer .

Applications antimicrobiennes

Les dérivés de l'indole ont montré un potentiel dans le traitement de diverses infections microbiennes . Leurs propriétés antimicrobiennes pourraient être exploitées pour développer de nouveaux médicaments et traitements .

Traitement de divers troubles

Les dérivés de l'indole ont été utilisés dans le traitement de divers troubles dans le corps humain . Cela inclut un large éventail d'affections, soulignant la polyvalence et le potentiel de ces composés .

Hormone de croissance végétale

L'acide indole-3-acétique, un dérivé de l'indole, est connu pour agir comme une hormone de croissance végétale . Il induit l'élongation et la division des cellules végétales, conduisant à une croissance incontrôlée

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-ethoxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-10-5-3-4-9-12(10)8(7-13-9)6-11(14)15/h3-5,7,13H,2,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDBZHCLFNFJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20667290 | |

| Record name | (4-Ethoxy-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20667290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191675-69-1 | |

| Record name | (4-Ethoxy-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20667290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-ethoxy-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7S,8AS)-Octahydropyrrolo[1,2-A]pyrazin-7-ylmethanol](/img/structure/B575837.png)

![7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B575843.png)

![2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazol-5-amine](/img/structure/B575847.png)

![2-[4-Methoxy-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B575848.png)